4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide
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Overview
Description
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a chemical compound that features a hydrazine group attached to a benzenesulfonamide structure, with a pyrazole ring substituted at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine and 1,3-diketones, under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Hydrazine Substitution: The final step involves the substitution of a hydrazine group onto the benzenesulfonamide structure, which can be achieved through nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrazine and sulfonamide groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate
Major Products
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Resulting from the reduction of the sulfonamide group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions
Scientific Research Applications
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent
Materials Science: The compound’s unique structure makes it a candidate for use in corrosion inhibitors and other industrial applications.
Biological Studies: It is used in studies related to enzyme inhibition and molecular modeling
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but lacks the hydrazine group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazole ring but have different substituents and applications.
Uniqueness
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is unique due to its combination of a hydrazine group, a pyrazole ring, and a benzenesulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13N5O2S |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
4-hydrazinyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N5O2S/c1-15-7-6-10(13-15)14-18(16,17)9-4-2-8(12-11)3-5-9/h2-7,12H,11H2,1H3,(H,13,14) |
InChI Key |
FLRXPXNSJRZJEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
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